Product packaging for sucrose polyester(Cat. No.:CAS No. 121854-29-3)

sucrose polyester

Cat. No.: B1166589
CAS No.: 121854-29-3
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Description

Sucrose polyester is a synthetic lipid compound, primarily known as Olestra, synthesized from sucrose and long-chain fatty acid methyl esters to form a mixture of hexa-, hepta-, and octa-esters . Its primary research value stems from its unique biochemical inertness; due to its molecular size and configuration, it is not hydrolyzed by gastrointestinal lipases and is not absorbed in the digestive tract, resulting in a zero-calorie fat substitute . This makes it an invaluable tool for investigating cholesterol absorption and the metabolism of fat-soluble vitamins . Researchers utilize this compound to create dietary models for studying energy intake, body weight regulation, and the pathophysiology of obesity, as it provides the physical properties of dietary fat without the caloric content . Furthermore, its ability to create a persistent lipophilic phase in the intestine allows it to sequester and reduce the absorption of other lipophilic compounds, including cholesterol and environmental toxins, opening avenues for research into therapeutic interventions . In laboratory settings, it is also studied for its role in stabilizing unique colloidal systems, such as water-free foams (oleofoams), due to its surfactant properties when specific esters are used . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

121854-29-3

Molecular Formula

C12H16N2O6S

Origin of Product

United States

Synthesis Methodologies for Sucrose Polyesters

Chemical Synthesis Pathways

Chemical synthesis pathways for sucrose (B13894) polyesters predominantly utilize transesterification reactions. While direct esterification of sucrose with fatty acids is possible, it often leads to water formation, which can complicate the process and promote side reactions like saponification. redalyc.org Transesterification, typically reacting sucrose with fatty acid alkyl esters, is generally preferred as it avoids water formation and operates under less corrosive conditions. redalyc.org

Transesterification Reactions

Transesterification involves the interchange of the alkyl group of an ester with the alkyl group of an alcohol. In the context of sucrose polyester (B1180765) synthesis, this usually refers to the reaction between sucrose (the alcohol) and a fatty acid ester (typically a methyl ester). This reaction is often catalyzed by basic compounds. redalyc.orgekb.eg

Solvent-Based Transesterification Systems

Historically, solvent-based systems have been widely used for the synthesis of sucrose polyesters. These systems aim to overcome the poor miscibility between hydrophilic sucrose and hydrophobic fatty acid esters by employing a mutual solvent. redalyc.orgsci-hub.se

Catalyst Systems and Reaction Conditions

Alkaline catalysts are commonly employed in solvent-based transesterification reactions for sucrose polyester synthesis. Examples of such catalysts include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium methoxide (B1231860) (CH₃ONa). redalyc.orgekb.eguctm.edugoogle.com The choice and concentration of the catalyst significantly impact the reaction rate and product yield. For instance, sodium methoxide has been reported to yield higher sucrose palmitate yields compared to potassium carbonate and sodium dihydrogen phosphate (B84403) (NaH₂PO₄) under certain conditions. uctm.edu

The molar ratio of sucrose to the fatty acid ester is a key parameter for controlling the degree of substitution. A higher molar ratio of fatty acid ester to sucrose generally favors the formation of higher substituted sucrose polyesters. sci-hub.se

Table 1 provides an example of the effect of catalyst type and molar ratio on the yield and reaction time in a solvent-based system.

Catalyst TypeEster:Sucrose Molar RatioSucrose Palmitate Yield (%)Reaction Time
CH₃ONa1:185 - 95Not specified
K₂CO₃1:176 - 80Not specified
NaH₂PO₄1:1Not significantNot specified
CH₃ONa3:1Slight increaseNot specified
K₂CO₃3:1Slight increaseNot specified
NaH₂PO₄3:1Not significantNot specified

Commonly used solvents in these systems include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) due to their ability to co-solubilize sucrose and fatty acid esters. redalyc.orgsci-hub.seoup.com However, a significant drawback of using these solvents is their toxicity and the difficulty in their complete removal from the final product, which is particularly critical for applications in food, pharmaceuticals, and cosmetics. sci-hub.seoup.comgoogle.com Other solvents like ethyl acetate, isopropanol, propylene (B89431) glycol, isobutanol, and methyl ethyl ketone have also been mentioned in the context of sucrose ester production and purification. fao.org

Role of Fatty Acid Methyl Esters (FAME)

Fatty acid methyl esters (FAMEs) are frequently used as the acyl donors in the transesterification synthesis of sucrose polyesters. redalyc.orggoogle.comresearchgate.net The preference for FAMEs over free fatty acids or triglycerides in many transesterification processes is primarily because the reaction with FAMEs produces methanol (B129727) as a byproduct, which can be easily removed, driving the reaction equilibrium towards the formation of sucrose esters. redalyc.orgfao.org In contrast, using free fatty acids would produce water, and using triglycerides would produce glycerol, both of which can be more challenging to remove and can interfere with the reaction or catalyst. redalyc.org The use of FAMEs in transesterification is a well-established method in oleochemistry, including the production of biodiesel. scielo.br

Solvent-Free Transesterification Systems

Driven by the disadvantages associated with solvent-based methods, significant research has focused on developing solvent-free transesterification systems for this compound synthesis. sci-hub.seekb.eggoogle.com These methods aim to reduce manufacturing costs, minimize environmental impact, and eliminate concerns about residual toxic solvents in the final product. acs.org

However, solvent-free systems present challenges, primarily due to the poor compatibility and immiscibility of solid sucrose with liquid fatty acid esters. This can result in low reaction rates and conversions due to the presence of solid-liquid interfaces. redalyc.orgresearchgate.net Achieving a homogeneous reaction mixture in the absence of a solvent is a major hurdle. assemblingsugars.fr

Strategies for Homogenization and Reactivity Enhancement

Various strategies have been explored to overcome the limitations of solvent-free transesterification and enhance the homogenization and reactivity of the reaction mixture. These strategies often focus on improving the contact between the solid sucrose and the liquid fatty acid ester.

One approach involves the use of emulsifiers or contacting agents. redalyc.orgresearchgate.net Adding substances like soaps (e.g., alkali metal fatty acid soaps or multivalent cation soaps like magnesium or zinc stearate) or even pre-formed sucrose esters can help to compatibilize the reactants and form a more homogeneous mixture or a microemulsion. google.comresearchgate.netassemblingsugars.fr This can lead to improved reaction rates and higher yields of sucrose esters, including monoesters. researchgate.netassemblingsugars.fr For example, the co-melting of solid sucrose with a multivalent cation soap under basic conditions has been shown to form a homogeneous melted paste, allowing the reaction to proceed similarly to a solvent-based reaction. researchgate.netassemblingsugars.fr

Mechanical methods are also employed to enhance homogenization. Techniques such as high-pressure homogenization or sand-milling pretreatment can reduce the particle size of solid sucrose and improve its dispersion in the fatty acid ester phase, thereby increasing the contact area between the reactants. researchgate.netfrontiersin.orgmdpi.com Research has shown that sand-milling pretreatment can lead to a metastable homogeneous paste, resulting in high sucrose ester yields. researchgate.net

Other strategies include optimizing catalyst dispersion, controlling temperature to potentially melt or partially melt sucrose (while avoiding caramelization), and utilizing techniques like microwave or ultrasonic irradiation to enhance mixing and reaction rates. uctm.eduresearchgate.net The continuous removal of methanol byproduct under vacuum is also critical in solvent-free systems to drive the transesterification forward. redalyc.orgfrontiersin.org

Despite the progress in solvent-free synthesis, a challenge remains in achieving high selectivity towards specific sucrose esters, particularly monoesters, which are often desired for their surfactant properties. redalyc.orgacs.orgassemblingsugars.fr However, recent studies have reported solvent-free protocols that yield high-purity monoester components comparable to or even exceeding those of commercial preparations. acs.org

Table 2 summarizes some strategies used in solvent-free systems and their effects.

StrategyMechanism of ActionObserved Effects
Addition of Emulsifiers (Soaps, Sucrose Esters)Improves compatibility, forms homogeneous mixture/microemulsionIncreased reaction rates, higher yields, improved monoester content redalyc.orgresearchgate.netassemblingsugars.fr
Mechanical Homogenization (Milling, HPH)Reduces sucrose particle size, increases contact areaImproved dispersion, higher yields researchgate.netfrontiersin.orgmdpi.com
Optimized Catalyst DispersionEnsures catalyst is accessible to reactantsEnhanced reaction rate
Temperature ControlFacilitates melting/partial melting of sucrose (avoiding caramelization)Improved mixing and reactivity redalyc.orgassemblingsugars.fr
Vacuum ApplicationRemoves methanol byproductShifts reaction equilibrium towards products redalyc.orgfrontiersin.org
Product Distribution and Degree of Substitution

The degree of substitution (DS), which refers to the number of hydroxyl groups on the sucrose molecule that are esterified with fatty acids, significantly influences the properties of the resulting this compound. Sucrose has eight hydroxyl groups, allowing for a DS ranging from 1 to 8. The number of mono- to octa- fatty acid substitutions in a reaction mixture determines the lipophilic or hydrophilic character of the product molecules. unt.edu The degree of esterification is defined by the number of hydroxyl groups of the sugar esterified with the carboxylic groups of the fatty acids. unt.edu By controlling the degree of esterification to mono-, di-, and triesters, the functional properties of sucrose fatty acid polyesters can be predicted according to their hydrophilic-lipophilic balance (HLB) values. unt.edu For instance, sucrose fatty acid esters with a DS of 1-3 can function as emulsifiers. ui.ac.idui.ac.id Carbohydrate polyesters with a moderate to high DS (4-8) are typically lipophilic, non-digestible, and non-absorbable, possessing physical and chemical properties similar to natural fats and oils. unt.edu Generally, sucrose fatty acid esters with a DS greater than 2 are produced by controlling the molar ratio of fatty acid lower alkyl esters to sucrose. google.com Polyesters with a DS greater than 5 may require higher molar ratios of fatty acid lower alkyl esters to sucrose. google.com

Esterification with Condensation Agents

Sucrose fatty acid polyesters can be synthesized by condensing lower sucrose fatty acid esters with fatty acids in a solvent in the presence of a catalyst and a condensation agent. google.comgoogle.com Dicyclohexylcarbodiimide is an example of a suitable condensation agent for this reaction. google.comgoogle.commdpi.com This procedure, involving the coupling of sucrose lower esters with fatty acids in a solvent like tetrahydrofuran (B95107) in the presence of a catalyst such as 4-dimethylaminopyridine, can lead to sucrose fatty acid polyesters with six to eight hydroxyl groups esterified per molecule. google.com This method can help avoid issues like solubility, viscosity, and phase separation encountered in other synthesis routes. google.com

Two-Step Synthesis Approaches

Two-step synthesis methods have been developed for the production of sucrose polyesters. One such approach involves a solvent-free process. sci-hub.segoogle.com In this method, a mixture of a polyol (like sucrose), a fatty acid lower alkyl ester, an alkali metal fatty acid soap, and a basic catalyst is heated to form a homogenous melt in the first step. google.com Subsequently, excess fatty acid lower alkyl esters are added to the reaction product to yield polyol fatty acid polyesters. google.com Another two-step method involves premixing reagents to prepare an organized medium, followed by transesterification at elevated temperatures under vacuum to remove methanol. frontiersin.org A chemoenzymatic approach, combining enzymatic and chemical steps, has also been explored for the synthesis of sucrose-containing polymers. acs.orgnih.gov This strategy can potentially offer advantages in terms of molecular weight and reaction time compared to one-step enzymatic synthesis. nih.gov

Optimization of Chemical Synthesis Parameters

Optimization of chemical synthesis parameters is crucial for achieving high yields and desired product characteristics. Response Surface Methodology (RSM) has been employed to investigate the optimal values of variables such as reaction temperature, catalyst amount, substrate molar ratio, and reaction time. spkx.net.cnresearchgate.net For instance, in the synthesis of soybean this compound, RSM was used to optimize parameters, resulting in a yield of up to 90.72% and an esterification degree of 7.1 under optimized conditions: reaction temperature 135.6 ℃, catalyst amount 4.1%, ethyl-esterified soybean oil/sucrose molar ratio 13.5:1, and reaction time 5.5 h. spkx.net.cn

Enzymatic Synthesis Approaches

Enzymatic synthesis of sucrose polyesters utilizes biocatalysts, primarily lipases and proteases, often conducted in organic solvents. This approach can offer advantages in terms of selectivity and milder reaction conditions compared to traditional chemical methods.

Biocatalyst Selection (e.g., Lipases from Candida rugosa, Proteases from Bacillus sp.)

Lipases and proteases from various sources have been investigated for their ability to catalyze the synthesis of sucrose polyesters. Candida rugosa lipase (B570770) (CRL) is a commonly used biocatalyst for the enzymatic synthesis of sucrose esters through esterification reactions between sucrose and fatty acids. ui.ac.idui.ac.idresearchgate.net Studies have utilized CRL in organic solvents like n-hexane for the synthesis of sucrose esters from fatty acids derived from sources such as coconut and palm oil. ui.ac.idui.ac.idresearchgate.net

Proteases from Bacillus sp. have also demonstrated efficacy in this compound synthesis. An alkaline protease from a Bacillus sp. (Proleather) has been shown to catalyze the esterification of sucrose with specific substrates in nearly anhydrous organic media, yielding linear sucrose-containing polyesters. nih.gov Different proteases, mainly from Bacillus sp., can exhibit remarkably different regioselectivity in the esterification of sucrose. researchgate.net For example, Subtilisin and Protease N primarily catalyze substitution at the 1'-OH position of sucrose, while alkaline protease AL-89 shows preference for the 2-OH position, with secondary substitution sites at 3-OH and 3'-OH. researchgate.net Metalloprotease Thermolysin, similar to lipases, shows a preference towards the 6-OH position of sucrose. researchgate.net

Reaction Media Considerations (e.g., Anhydrous Organic Solvents)

Enzymatic synthesis of sucrose polyesters is often carried out in organic solvents, frequently under nearly anhydrous conditions to favor esterification over hydrolysis. ui.ac.idui.ac.idsci-hub.seresearchgate.netresearchgate.netnih.govresearchgate.net The use of organic solvents helps to dissolve the reactants and can influence enzyme activity and selectivity. ui.ac.idsci-hub.seresearchgate.netmdpi.com Examples of organic solvents used in enzymatic synthesis include n-hexane ui.ac.idui.ac.idresearchgate.net, pyridine (B92270) nih.govnih.govresearchgate.net, tetrahydrofuran google.comgoogle.comresearchgate.net, diethyl ether google.comgoogle.com, dioxane google.comgoogle.com, aromatic hydrocarbons google.comgoogle.com, halogenated hydrocarbons google.comgoogle.com, nitromethane (B149229) google.comgoogle.com, acetone (B3395972) nih.govacs.org, 2-methyl-2-butanol (B152257) acs.org, and ethyl acetate. acs.org The polarity of the reaction medium can partially control the selectivity, with polar solvents known to favor the formation of monoesters. sci-hub.se

Optimization of Enzymatic Reaction Conditions

Optimizing the reaction conditions is crucial for maximizing the yield and controlling the properties of sucrose polyesters synthesized enzymatically. Key parameters that have been investigated include reaction time, temperature, and the substrate ratio of fatty acid to sucrose.

Studies have shown that the optimal incubation time can vary depending on the source of fatty acids. For instance, in the enzymatic synthesis using Candida rugosa lipase in n-hexane, the optimum incubation time was found to be 18 hours for fatty acids from coconut oil and 12 hours for fatty acids from palm oil. ui.ac.idresearchgate.netui.ac.id

Temperature plays a significant role in enzyme activity and stability. Research indicates that the optimum temperature for Candida rugosa lipase in the esterification of sucrose with fatty acids from coconut and palm oil was 30 °C. ui.ac.id Another study using Candida antarctica lipase for the esterification of methyl ester with sucrose found an optimal temperature range of 30-33 °C. e3s-conferences.org Thermostable lipases, such as T1 lipase from Geobacillus zalihae, show activity at higher temperatures (at or above 60 °C), which can improve substrate solubility and reaction rates. analis.com.my

The molar ratio of fatty acid to sucrose is another critical factor influencing the degree of esterification and yield. In the synthesis using Candida rugosa lipase, optimal mole ratios of fatty acid to sucrose were determined to be 40:1 for coconut oil fatty acids and 64:1 for palm oil fatty acids. ui.ac.idresearchgate.netui.ac.id Response surface methodology has been employed to optimize these variables, with one study identifying optimal conditions for soybean this compound synthesis as a reaction temperature of 135.6 °C, a catalyst amount of 4.1%, an ethyl-esterified soybean oil/sucrose molar ratio of 13.5:1, and a reaction time of 5.5 hours, resulting in a yield of up to 90.72% and an esterification degree of 7.1. spkx.net.cn

Parameter Enzyme Fatty Acid Source Optimal Condition Yield/Outcome Source
Incubation Time Candida rugosa Coconut oil 18 hours Esterification ui.ac.idresearchgate.netui.ac.id
Incubation Time Candida rugosa Palm oil 12 hours Esterification ui.ac.idresearchgate.netui.ac.id
Temperature Candida rugosa Coconut/Palm oil 30 °C Esterification ui.ac.idresearchgate.netui.ac.id
Temperature Candida antarctica Methyl ester 30-33 °C Esterification e3s-conferences.org
Temperature T1 lipase (G. zalihae) Various ≥ 60 °C Esterification analis.com.my
Substrate Ratio (Fatty Acid:Sucrose) Candida rugosa Coconut oil 40:1 Esterification ui.ac.idresearchgate.netui.ac.id
Substrate Ratio (Fatty Acid:Sucrose) Candida rugosa Palm oil 64:1 Esterification ui.ac.idresearchgate.netui.ac.id
Optimized Conditions Chemical (Catalyst: Cetyltrimethylammonium bromide) Ethyl-esterified soybean oil Temp: 135.6 °C, Catalyst: 4.1%, Ratio (Oil:Sucrose): 13.5:1, Time: 5.5 h Yield: 90.72%, DS: 7.1 spkx.net.cn
Optimized Conditions Candida antarctica Methyl ester Time: 10 hours, Enzyme Ratio: 0.4% (w/w) Yield: 90.45% e3s-conferences.orgresearchgate.net

Selectivity of Enzymatic Acylation and Ester Linkage Formation

Enzymatic acylation of sucrose exhibits notable selectivity, which is a significant advantage over chemical synthesis. Sucrose has eight hydroxyl groups, each with different reactivity. Enzymes can selectively acylate specific hydroxyl positions on the sucrose molecule.

Studies have shown that the regioselectivity of enzymatic acylation depends on the enzyme used. Some proteases of the subtilisin family selectively catalyze the acylation of the primary 1'-OH group on the fructose (B13574) ring of sucrose. csic.es Lipases from Pseudomonas sp., Mucor miehei, and Thermomyces lanuginosus are regiospecific for the 6-OH group on the glucose ring. csic.esresearchgate.net Candida antarctica lipase, however, can result in a mixture of 6- and 6'-monoesters. csic.esgoogle.com The lipase from Thermomyces lanuginosus has demonstrated notable selectivity for only one hydroxyl group in the acylation of sucrose compared to Candida antarctica lipase. csic.esnih.gov

The reaction medium can also influence selectivity. Decreasing the hydrophobicity of the medium, for example, by lowering the percentage of DMSO in a solvent mixture, can enhance the molar ratio of sucrose diesters to sucrose monoesters. nih.gov The morphology of the support used for enzyme immobilization can also affect the selectivity of the process. csic.esnih.gov

With specific enzymes and reaction conditions, it is possible to synthesize sucrose esters with ester linkages at particular positions, such as the C6 and C1' positions. nih.gov For example, using Candida antarctica lipase with isopropenyl or trichloroethyl esters as donor acyl esters can lead to acylation at the 4'- and/or 6-positions. google.com

Comparative Analysis of Synthesis Routes

Comparing chemical and enzymatic synthesis routes for sucrose polyesters highlights the advantages and disadvantages of each method.

Chemical synthesis, while often capable of achieving high degrees of substitution, typically requires harsh conditions, including high temperatures and strong catalysts, leading to potential degradation of sucrose, formation of unwanted byproducts like soap and colored compounds, and lower selectivity. e3s-conferences.orgresearchgate.netcsic.esmdpi.com Purification of the product from chemical synthesis can also be more complex due to the presence of side products. e3s-conferences.org

Enzymatic synthesis operates under milder conditions, which helps preserve the integrity of the sucrose molecule and reduces the formation of undesirable byproducts. e3s-conferences.orgresearchgate.netmdpi.com Enzymes offer high selectivity, allowing for better control over the degree and position of esterification, which is crucial for tailoring the properties of the resulting this compound. e3s-conferences.orgcsic.esanalis.com.my The enzymatic process can also be more energy-efficient. e3s-conferences.org However, enzymatic synthesis can have disadvantages such as potentially higher enzyme cost, the need for significant enzyme consumption, and sometimes a lower yield of high molecular weight polymers compared to some chemical methods. mdpi.com The solubility of polar sugars in organic solvents commonly used in enzymatic reactions can also be a limitation. analis.com.my

Despite these challenges, the advantages of enzymatic synthesis, particularly its selectivity and milder conditions, make it a promising route for producing specific sucrose polyesters with desired properties and a better environmental profile. mdpi.com Research continues to focus on improving the efficiency and cost-effectiveness of enzymatic methods, including the use of different enzymes, optimization of reaction media (such as the exploration of ionic liquids and deep eutectic solvents), and enzyme immobilization techniques. csic.esanalis.com.mynih.govacs.org

Feature Chemical Synthesis Enzymatic Synthesis
Reaction Conditions High temperature (130-250 °C), strong catalysts, organic solvents Milder temperature (30-70 °C), enzymes, potentially solvent-free or in benign media
Selectivity Lower, can lead to mixtures of isomers Higher, can be regioselective
Byproduct Formation Soap, colored compounds, degradation products Generally fewer and less problematic byproducts
Energy Efficiency Lower Higher
Purification More complex due to side products Generally simpler
Enzyme Cost/Consumption Not applicable Can be high, requires optimization
Molecular Weight Can achieve high molecular weights May produce lower molecular weight polymers in some cases
Environmental Impact Can involve harsh chemicals and generate waste Generally more environmentally friendly

Structural Characteristics and Molecular Architecture of Sucrose Polyesters

Degree of Esterification and Isomeric Distribution

Sucrose (B13894) (C₁₂H₂₂O₁₁) is a disaccharide composed of a glucose unit and a fructose (B13574) unit linked by a glycosidic bond. It possesses eight hydroxyl groups available for esterification: three primary hydroxyls (at positions 6, 6', and 1') and five secondary hydroxyls (at positions 2, 3, 4, 3', and 4'). The degree of esterification (DE) refers to the average number of hydroxyl groups on a sucrose molecule that have been esterified with fatty acids. This can range from 1 (monoester) to 8 (octaester). fao.org

The esterification of the eight distinct hydroxyl groups leads to a vast number of possible isomers for each degree of esterification. For instance, with a degree of esterification of 1 (monoester), there are 8 possible positional isomers, each with the fatty acid chain attached to a different hydroxyl group. As the degree of esterification increases, the number of possible isomers grows significantly. For a degree of esterification of 2 (diester), there are 28 possible isomers, and for a degree of esterification of 3 (triester), there are 56 possible isomers. The maximum number of isomers occurs at a degree of esterification of 4 (tetraester) with 70 possible isomers. umn.edu This complex isomeric distribution contributes to the diverse properties observed in sucrose polyester (B1180765) mixtures.

The actual distribution of these isomers in a synthesized sucrose polyester product depends heavily on the synthesis method (chemical or enzymatic) and the reaction conditions employed, including the molar ratio of reactants and the catalyst used. sci-hub.seresearchgate.net

Below is a table illustrating the theoretical number of isomers for different degrees of esterification of sucrose:

Degree of EsterificationNumber of Isomers
1 (Mono)8
2 (Di)28
3 (Tri)56
4 (Tetra)70
5 (Penta)56
6 (Hexa)28
7 (Hepta)8
8 (Octa)1

Influence of Fatty Acid Composition on this compound Structure

The nature of the fatty acids esterified to the sucrose backbone significantly influences the structural and physical properties of sucrose polyesters. This influence stems from variations in both the chain length and the degree of saturation/unsaturation of the fatty acid acyl chains. fao.orgresearchgate.netresearchgate.netgoogle.com

Chain Length Variation (e.g., C6 to C24 Fatty Acids)

The chain length of the esterified fatty acids influences the melting behavior and physical state of the this compound. Sucrose polyesters with shorter fatty acid chains tend to have lower melting points and are often liquid at room temperature. google.com As the fatty acid chain length increases, the melting point generally rises, leading to more solid or semi-solid materials. researchgate.netgoogle.com This is because longer hydrocarbon chains can pack together more effectively, leading to stronger van der Waals interactions and increased crystallinity.

Saturation and Unsaturation Levels of Esterified Chains

The presence and number of double bonds (unsaturation) in the fatty acid chains also play a critical role in determining the structure and properties of sucrose polyesters. Saturated fatty acids, which contain no carbon-carbon double bonds, result in straight alkyl chains that can pack tightly together. uen.org This close packing promotes crystallinity and leads to sucrose polyesters that are more solid at a given temperature. researchgate.netresearchgate.net

Conversely, unsaturated fatty acids, containing one or more double bonds, introduce kinks or bends in the alkyl chains, particularly with cis double bonds. researchgate.net These kinks disrupt the ordered packing of the chains, reducing crystallinity and lowering the melting or glass transition temperature of the this compound. researchgate.net Sucrose polyesters esterified with unsaturated fatty acids tend to be more liquid or have a softer consistency compared to those made with saturated fatty acids of the same chain length. researchgate.netgoogle.com

The degree of unsaturation affects properties such as viscosity, tensile strength, and flexibility. Increasing the degree of unsaturation in the fatty acid side chains has been shown to decrease the glass transition temperature and influence the viscoelastic behavior of related polyester materials. researchgate.net

Regioselectivity of Hydroxyl Group Esterification in Sucrose

Sucrose has eight hydroxyl groups with varying chemical reactivity due to their different positions and steric environments within the molecule. The regioselectivity of esterification refers to the preferential reaction of fatty acids with specific hydroxyl groups on the sucrose molecule.

In general, the primary hydroxyl groups at the 6 and 6' positions of sucrose are more reactive than the secondary hydroxyl groups. umn.edusci-hub.se The primary hydroxyl at the 1' position on the fructose moiety is also considered relatively reactive. umn.edu Chemical esterification methods often result in a mixture of isomers with varying substitution patterns across all hydroxyl groups, although some methods or conditions can favor substitution at primary positions. researchgate.netnih.gov Achieving high regioselectivity using chemical synthesis often requires the use of protecting groups, which adds complexity and cost to the process. nih.gov

Enzymatic synthesis, particularly using lipases, offers better control over regioselectivity. sci-hub.senih.govresearchgate.net Lipases typically exhibit a strong preference for esterifying primary hydroxyl groups over secondary ones due to steric accessibility to the enzyme's active site. sci-hub.seresearchgate.net For example, some lipases have been shown to preferentially acylate the 6-OH and 6'-OH positions of sucrose. researchgate.net However, the specific regioselectivity can vary depending on the enzyme used and the reaction conditions, including the solvent. nih.govresearchgate.net Some enzymes may even show unexpected regioselectivity, acylating secondary positions under certain conditions. nih.gov

The regioselective control offered by enzymatic methods is advantageous for producing sucrose polyesters with more defined structures and potentially more predictable properties compared to the complex mixtures often obtained through chemical synthesis.

Molecular Weight and Polydispersity of this compound Polymers

Sucrose polyesters can exist as individual esterified sucrose molecules (with a defined degree of esterification) or as larger polymeric structures where sucrose units are linked together via di- or poly-functional fatty acid derivatives. The molecular weight of sucrose polyesters can therefore vary significantly depending on the intended structure.

For simple sucrose esters, the molecular weight is determined by the molecular weight of sucrose plus the molecular weights of the esterified fatty acid acyl chains. For polymeric sucrose polyesters, the molecular weight can be considerably higher. Enzymatic synthesis has been reported to produce linear sucrose-containing polyesters with number average molecular weights (Mn) ranging from approximately 1600 to over 13,000 g/mol . nih.gov Polymers with molecular weights exceeding 13,000 g/mol indicate structures containing more than 30 sucrose units. nih.gov

Polydispersity (PDI), defined as the ratio of weight-average molecular weight (Mw) to number-average molecular weight (Mn) (Mw/Mn), is a measure of the breadth of the molecular weight distribution in a polymer sample. A PDI of 1 indicates a monodisperse polymer with molecules of uniform molecular weight, while a PDI greater than 1 indicates a polydisperse sample with a range of molecular weights.

For enzymatically synthesized linear sucrose polyesters, a polydispersity index of 1.31 has been reported. nih.gov In general, polyester synthesis through condensation reactions can result in relatively high polydispersity. tri-iso.com The polydispersity of sucrose polyesters affects their physical properties, such as viscosity and melting behavior. A broader molecular weight distribution (higher PDI) can lead to a wider range of properties within the material.

Advanced Analytical Techniques for Sucrose Polyester Characterization

Chromatographic Methods

Chromatographic techniques are essential for separating and quantifying the various components within a sucrose (B13894) polyester (B1180765) sample, which can include a mixture of esters with different degrees of substitution and fatty acid profiles.

High-Performance Liquid Chromatography (HPLC) for Ester Composition Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing the ester composition of sucrose fatty acid esters. Reversed-phase HPLC (RP-HPLC) is particularly effective in separating sucrose esters based on their degree of esterification, ranging from monoesters to octa-esters researchgate.net. This separation is typically achieved using a gradient elution with mobile phases consisting of varying ratios of water, methanol (B129727), and tetrahydrofuran (B95107) researchgate.net.

Detection of sucrose esters in HPLC is often performed using an evaporative light scattering detector (ELSD) researchgate.net. ELSD is advantageous for gradient elution methods because it is insensitive to volatile mobile phase components, providing a more stable baseline researchgate.net. Studies have demonstrated the use of RP-HPLC with ELSD to achieve baseline separation of sucrose fatty acid esters and simultaneously determine the concentration of all esters in a single run researchgate.net.

Quantitative analysis using HPLC can provide information on the relative proportions of mono-, di-, tri-, and tetraesters in a sucrose ester product ui.ac.id. For instance, research on enzymatically synthesized sucrose esters from coconut and palm oil utilized HPLC to compare the composition based on the degree of substitution ui.ac.id. Another approach involves using sucrose as a standard for quantification in HPLC analysis researchgate.net.

While HPLC is powerful for separating ester homologs, challenges can arise in analyzing complex mixtures or quantifying higher esters worktribe.com. Some methods have focused on determining the composition of mono- and diesters, with quantification of higher esters based on estimation worktribe.com. Coupling HPLC with mass spectrometry, such as electrospray mass spectrometry (ESI-MS), can provide further structural information and aid in the analysis of sucrose esters with long acyl chains researchgate.net.

Gas Chromatography (GC) for Fatty Acid Profile Determination

Gas Chromatography (GC) is a fundamental technique for determining the fatty acid profile of sucrose polyesters. This involves the hydrolysis of the ester bonds in the sucrose polyester to release the constituent fatty acids, which are then typically converted into more volatile derivatives, such as methyl esters, before GC analysis semanticscholar.orgnih.gov.

GC equipped with a flame ionization detector (FID) is commonly used for the separation and quantification of these fatty acid methyl esters semanticscholar.org. Capillary columns, such as fused-silica columns with specific stationary phases (e.g., CP-Sil 88), are employed to achieve high-resolution separation of the different fatty acids present semanticscholar.org.

GC analysis provides detailed information on the types and relative amounts of saturated and unsaturated fatty acids incorporated into the this compound structure ekb.eg. For example, studies on soya sugar polyesters synthesized from soybean soap stock utilized GC to identify and quantify the fatty acid composition, revealing high amounts of unsaturated fatty acids like linoleic and oleic acid ekb.eg.

The fatty acid composition determined by GC is crucial for understanding the physical properties and potential applications of sucrose polyesters, as the chain length and degree of unsaturation of the fatty acids significantly influence characteristics such as melting point and solubility.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Separation

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique used to separate molecules based on their hydrodynamic volume or size in solution researchgate.net. While primarily used for polymers, GPC can be applied to characterize the molecular weight distribution and separate components of sucrose polyesters, particularly in the context of analyzing mixtures of esters with varying degrees of substitution.

In GPC, molecules are separated as they pass through a column packed with porous beads. Larger molecules elute first as they cannot enter the pores, while smaller molecules penetrate the pores and have a longer elution path . This separation mechanism allows for the determination of molecular weight averages (e.g., number-average molecular weight (Mn) and weight-average molecular weight (Mw)) and the molecular weight distribution of the sample waters.com.

For sucrose fatty acid esters, GPC can be used to analyze the distribution of various esters google.com. By dissolving the sucrose fatty acid ester sample in a suitable solvent like tetrahydrofuran (THF) and analyzing it by GPC, a chromatogram showing peaks corresponding to different ester species can be obtained google.com. The retention time of various esters can be determined using reference substances, and the composition or relative content of these esters can be calculated using methods like area normalization google.com.

GPC is a valuable tool for assessing the polydispersity of this compound samples, which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution waters.com. A narrow polydispersity suggests a more homogeneous sample in terms of molecular size. While GPC separates based on size, molecular weight averages can be obtained through calibration with standards or by using molecular-weight-sensitive detectors such as light scattering detectors waters.com.

Spectroscopic Techniques

Spectroscopic techniques provide valuable information about the functional groups present in sucrose polyesters and can be used for structural elucidation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in sucrose polyesters and confirming the formation of ester bonds. FT-IR spectra are obtained by measuring the absorption or transmission of infrared light by the sample at different wavelengths.

A characteristic absorption band in the FT-IR spectrum of sucrose polyesters is typically observed in the range of 1720-1750 cm⁻¹, which corresponds to the stretching vibration of the carbonyl (C=O) group in the ester linkage ui.ac.idekb.egresearchgate.net. The appearance of this peak in the spectrum of the reaction product, compared to the absence of a similar peak in the spectra of the starting sucrose and fatty acids, indicates the successful formation of ester bonds ui.ac.idekb.eg.

FT-IR can also provide information about other functional groups, such as the hydroxyl (O-H) groups ui.ac.id. In sucrose, a broad absorption peak is observed around 3335 cm⁻¹ due to O-H stretching vibrations ekb.eg. After esterification, the intensity of this peak typically decreases, indicating that some of the hydroxyl groups have been esterified ui.ac.id. The presence of a remaining O-H peak suggests that the esterification is not complete and that the product may contain sucrose esters with varying degrees of substitution ui.ac.id.

FT-IR analysis is often used to verify the synthesis of sucrose polyesters and to assess the extent of esterification by observing the changes in the characteristic absorption bands of hydroxyl and ester groups ui.ac.idekb.eg.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C, ²H, ³¹P NMR) for Structural Elucidation and Molecular Dynamics in Model Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of sucrose polyesters. By analyzing the signals produced by atomic nuclei (such as ¹H and ¹³C) in a magnetic field, NMR can provide information about the molecular structure, connectivity, and even the spatial arrangement of atoms.

¹H NMR spectroscopy can be used to identify different proton environments within the this compound molecule, including those from the sucrose backbone and the fatty acid chains ekb.eg. Changes in the ¹H NMR spectrum after esterification, compared to the starting materials, can confirm the attachment of fatty acids to the sucrose molecule ekb.eg.

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule davidpublisher.comresearchgate.net. Analysis of the ¹³C NMR spectrum can help determine the positions on the sucrose molecule where esterification has occurred and provide insights into the distribution of fatty acids among the different hydroxyl groups researchgate.net. This is particularly useful for characterizing the fine structure of sucrose polyesters and understanding the degree and regioselectivity of esterification researchgate.net.

NMR spectroscopy, in combination with statistical modeling, can offer a comprehensive understanding of the composition and microstructure of polymers, including biobased polymers like sucrose polyesters mdpi.com. While the provided search results specifically mention ¹H and ¹³C NMR for structural characterization of sucrose polyesters and related sugar polymers ekb.egdavidpublisher.comresearchgate.net, other NMR techniques like ²H and ³¹P NMR are mentioned in the context of polymer characterization and molecular dynamics in model systems spsj.or.jpdokumen.pub. ²H NMR can be used to study molecular dynamics, while ³¹P NMR can be relevant if phosphorus-containing compounds are involved in the synthesis or present as impurities. The application of these specific techniques to this compound would depend on the specific research question and the presence of the relevant nuclei in the molecule or system being studied.

NMR can also provide insights into molecular dynamics, although the search results primarily discuss this in the broader context of polymer science and model systems rather than specifically for this compound spsj.or.jpdokumen.pub. Molecular dynamics simulations can be used in conjunction with NMR data to gain a more detailed understanding of the conformational behavior and interactions of polymer chains researchgate.netdokumen.pub.

Table 1: Summary of Analytical Techniques for this compound Characterization

TechniqueAnalyte/Information ProvidedKey Findings from Search Results
Chromatographic Methods
HPLC (RP-HPLC)Ester composition (mono-, di-, oligoesters)Separation of esters by degree of substitution; quantitative analysis of ester composition; use with ELSD and ESI-MS. researchgate.netui.ac.idworktribe.com
GCFatty acid profile (types and amounts of fatty acids)Identification and quantification of saturated and unsaturated fatty acids after hydrolysis and derivatization. semanticscholar.orgnih.govekb.eg
GPC (SEC)Molecular weight distribution, separation by sizeAnalysis of ester distribution based on size; determination of molecular weight averages and polydispersity. waters.comgoogle.com
Spectroscopic Techniques
FT-IR SpectroscopyFunctional group identification (e.g., C=O ester, O-H)Confirmation of ester bond formation (~1740 cm⁻¹); assessment of esterification degree based on O-H peak intensity. ui.ac.idekb.egresearchgate.net
NMR Spectroscopy (¹H, ¹³C)Structural elucidation, connectivity, regioselectivityIdentification of protons and carbons in sucrose and fatty acid moieties; determination of esterification sites. ekb.egdavidpublisher.comresearchgate.net
NMR Spectroscopy (²H, ³¹P)Molecular dynamics (²H), presence of P (³¹P) (in model systems)Used in broader polymer characterization and model systems; potential relevance depending on specific SPE composition. spsj.or.jpdokumen.pub

Thermal Analysis Techniques

Thermal analysis techniques are essential for understanding the temperature-dependent behavior of sucrose polyesters, including their phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. It is particularly useful for identifying and quantifying thermal transitions such as glass transitions, melting, and crystallization in polymeric materials and other substances researchgate.neteag.comnih.gov. For sucrose polyesters, DSC can provide information on their melting properties and glass transition temperatures (Tg) researchgate.netcapes.gov.br. The glass transition is a key characteristic transformation temperature for amorphous materials, representing the transition from a hard, glassy state to a soft, rubbery state thermalsupport.com.

DSC analysis can reveal the thermal history of a polymer sample through heat-cool-reheat cycles tainstruments.com. The technique allows for the determination of melting and crystallization temperatures, as well as the associated enthalpy changes researchgate.neteag.com. Modulated Differential Scanning Calorimetry (MDSC), a variant of conventional DSC, offers improved sensitivity for detecting weak transitions like glass transitions, even when they are overlapped by other thermal events tainstruments.com. MDSC can also distinguish between reversible events (related to heat capacity) and non-reversible kinetic events mdpi.com. Studies using DSC have shown that the melting properties of sucrose polyesters can be determined by this method researchgate.netcapes.gov.br. In the context of sucrose-containing materials, DSC has been used to study the glass transition temperature of amorphous sucrose, showing that Tg values can be influenced by heating rate in conventional DSC, while MDSC can yield very similar Tg values across different temperatures mdpi.com.

Rheological and Interfacial Property Measurements

Rheological and interfacial property measurements are critical for understanding how sucrose polyesters behave in bulk and at interfaces, which is particularly relevant for their applications as emulsifiers and in formulations.

Viscosity Measurements

Viscosity is a measure of a fluid's resistance to flow. For sucrose polyesters, viscosity measurements provide insights into their flow behavior and how they interact with other components in a mixture. The viscosity of sucrose polyesters can be similar to or higher than that of conventional triglycerides with the same fatty acid composition researchgate.net. Studies on sucrose polyesters used in alkyd resins have shown low viscosity ranges, typically between 300–600 cP, although variations exist depending on the specific fatty acid composition, such as tung oil versions exhibiting considerably higher viscosity paint.org. The apparent viscosity of sucrose octaesters has been noted to be significantly higher than that of triglycerides with similar fatty acid profiles researchgate.net. Rheological measurements, including apparent viscosity, are used to characterize the firmness of semi-solid substances containing sucrose esters conicet.gov.ar. In some applications, rheological properties at body temperature are relevant, as lower temperatures can increase viscosity google.com. Steady shear measurements can determine rheological parameters like apparent viscosity, which has been shown to decrease with increasing sucrose concentration in starch-sucrose composites dss.go.th. Dynamic light scattering (DLS) microrheology is another method that can be used to characterize the viscoelastic information and complex viscosity of solutions containing sucrose, showing that higher concentrations can lead to slower particle movement and increased viscoelastic moduli and complex viscosity azom.com.

Surface Tension and Interfacial Tension Analysis

Surface tension is the force per unit length acting parallel to the surface of a liquid, while interfacial tension is the tension at the interface between two immiscible liquids. Sucrose polyesters, being amphiphilic molecules, can significantly reduce surface and interfacial tensions, making them effective surfactants and emulsifiers researchgate.netcsic.esmdpi.comekb.egresearchgate.net. These properties are typically measured using techniques like the Du Noüy ring method researchgate.netcsic.esuchile.cl.

The ability of sucrose esters to reduce surface and interfacial tensions is related to their concentration and their hydrophilic-lipophilic balance (HLB) researchgate.netcsic.esmdpi.com. More hydrophilic sucrose esters tend to reduce oil/air surface tension more effectively mdpi.com. The surface tension of sucrose ester solutions can range depending on the fatty acid chain length and the proportion of monoesters ekb.egresearchgate.netrsc.org. For instance, surface tension values ranging from 25.4 to 27.60 dyne/cm have been reported for sucrose esters made from stearic acid methyl ester researchgate.net. Sucrose laurate and palmitate have shown similar surface tension values (52.8 and 53.2 dynes/cm respectively), while sucrose oleate (B1233923) exhibited a lower surface tension (40.2 dynes/cm) csic.es. Interfacial tension values have been reported in ranges such as 9.69 to 10.91 dynes/cm for sucrose esters from stearic acid methyl ester researchgate.net. The presence of unsaturated fatty acid moieties can influence interfacial tension csic.es. The concentration of the emulsifier is a key factor in determining its effect on surface and interfacial tension researchgate.net. Surface and interfacial tension measurements are often used to assess the potential stability of emulsions researchgate.net. The stereochemistry of sugar derivatives can also affect surface tension nih.gov.

Here is a table summarizing some reported surface and interfacial tension values for different sucrose esters:

EmulsifierPurity (%)Surface Tension (dynes/cm)Interfacial Tension (dynes/cm)HLB
Sucrose laurate86.552.8-8.2
Sucrose palmitate87.353.2-6.8
Sucrose oleate88.640.221.43.6

Critical Aggregation Concentration Determination

The critical aggregation concentration (CAC), often referred to as the critical micelle concentration (CMC) for micelle-forming surfactants, is the concentration above which surfactant molecules begin to self-assemble into aggregates such as micelles or vesicles uchile.clresearchgate.netrsc.orgacs.org. Determining the CAC is crucial for understanding the concentration at which sucrose polyesters exhibit significant surface activity and begin to form ordered structures in solution.

CAC values for sucrose esters can be determined using techniques such as surface tension measurements, where the CAC is the concentration at which the surface tension reaches a plateau uchile.clrsc.org. Fluorescent techniques using probes like pyrene (B120774) or Laurdan can also be employed uchile.cl. The CAC values for sucrose stearates and palmitates have been observed to initially decrease and then increase as the proportion of monoesters decreases, while surface tension values at CAC tend to increase with decreasing monoester proportion researchgate.net. For sucrose laurates, CAC values decrease with a decrease in the proportion of monoesters researchgate.net. Generally, a reduction in CAC is observed with increasing carbon chain length of the fatty acid moiety ekb.egresearchgate.netresearchgate.netnih.gov. Surfactants with more hydrophilic headgroups typically exhibit higher CAC values, although this can be influenced by the alkyl chain length researchgate.net. Comparing chemically synthesized sucrose esters with enzymatically synthesized equivalents has shown only minor differences in CAC, suggesting that the exact point of esterification may not be critical for this property researchgate.net. Reported CMC values for sucrose monoesters with saturated acyl chains (C12–18) are in the range of 0.21–0.022 mM nih.gov.

X-ray Diffraction for Phase Behavior in Model Systems

X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline structure and phase behavior of materials. For sucrose polyesters, XRD can provide information about their polymorphic forms and how they interact with other lipids in model systems conicet.gov.arnih.govscientific.netmdpi.comconicet.gov.arresearchgate.net.

XRD analysis can confirm the polymorphic form of lipid samples, such as the β´ polymorph observed in blends of milk-fat fraction and sunflower oil, even with the addition of sucrose esters conicet.gov.ar. It can detect the presence or absence of characteristic peaks associated with different crystalline forms, such as the absence of the 4.6 Å peak characteristic of the β-form in certain sucrose ester-containing systems conicet.gov.ar. XRD has been used to study the structure of polyester textiles semi-encased with sucrose ester, showing the conformation of grafted proteins and indicating that the thermal property of the polyester fibers remained almost unchanged scientific.net. In studies of the effects of sucrose polyesters on model membranes, XRD has been used alongside DSC and NMR spectroscopy to investigate changes in phase behavior, including the induction of non-bilayer phases nih.gov. XRD patterns of sucrose itself can show amorphous or crystalline structures mdpi.com. For sucrose polyesters, XRD has been used to determine melting properties and investigate phase behavior researchgate.net. The technique is also employed to assess the crystallinity of materials, with values obtained from XRD often exceeding those from DSC, although showing similar trends mdpi.com. XRD analysis of sucrose octaesters has shown that they can form stable phases with diffraction patterns similar to the α-phase of triglycerides from the melt, and a β´-like phase from solvent evaporation, but no phase resembling the crystalline β-phase of triglycerides was produced researchgate.net.

Structure Function Relationships in Sucrose Polyester Chemistry

Correlation Between Degree of Esterification and Hydrophile-Lipophile Balance (HLB)

The degree of esterification, referring to the number of hydroxyl groups on the sucrose (B13894) molecule that have been esterified with fatty acids, plays a crucial role in determining the hydrophile-lipophile balance (HLB) of sucrose polyester (B1180765). Sucrose has eight hydroxyl groups available for esterification. encyclopedia.comacs.org As more fatty acid chains are attached, the molecule becomes increasingly lipophilic (oil-loving) and less hydrophilic (water-loving). wikipedia.orgmdpi.com Conversely, a lower degree of esterification results in a higher proportion of free hydroxyl groups, leading to a more hydrophilic molecule and a higher HLB value. wikipedia.orggoogle.comsisterna.com

Sucrose esters can exhibit a wide range of HLB values, typically from 1 to 16 or even up to 20, depending on the degree of esterification and the specific fatty acids used. wikipedia.orgmdpi.comgoogle.comsisterna.com This broad spectrum of HLB values allows sucrose polyesters to function as either water-in-oil or oil-in-water emulsifiers. wikipedia.orgmdpi.com Low HLB values (around 3.5-6.0) are characteristic of more highly esterified sucrose polyesters and favor the formation of water-in-oil emulsions, while high HLB values (around 8-18) are associated with lower degrees of esterification and promote the formation of oil-in-water emulsions. wikipedia.orgmdpi.com

While a clear numerical correlation exists between the Griffin HLB scale (defined for non-ionic poly(ethylene oxide) surfactants) and the HLB scale attributed to commercial sucrose esters, it is important to note that their chemical structures and physicochemical properties differ, which may affect the predictive accuracy of this correlation for sucrose esters' emulsifying properties. wikipedia.org

Influence of Fatty Acid Chain Characteristics on Material Properties

The characteristics of the fatty acid chains esterified to the sucrose backbone significantly influence the physical properties of the resulting sucrose polyester. google.com These characteristics include chain length and the level of saturation or unsaturation. paint.orggoogle.com

Similar to triglyceride fats, the physical state of sucrose polyesters at room temperature can range from liquid to solid, depending on the fatty acid composition. dergipark.org.trgoogle.com For instance, this compound prepared with fatty acids from safflower oil (predominantly C18 unsaturated fatty acids) is a free-flowing liquid akin to safflower oil. google.com In contrast, this compound derived from saturated long-chain fatty acids, such as those found in lard, is a high-melting solid at room temperature. google.com

The level of unsaturation in the fatty acid chains can also impact the reactivity and performance of sucrose polyesters, particularly in applications like alkyd resins where auto-oxidative crosslinking occurs. paint.org Fatty acid chains with conjugated double bonds may react more effectively in radical chain reactions compared to those with unconjugated linoleic acids. paint.org Furthermore, the higher functionality provided by multiple fatty acid chains in highly esterified sucrose polyesters can contribute to increased hydrophobicity, improved water resistance, higher crosslink density, and faster drying times in coating systems. pcimag.com

Relationship Between Molecular Architecture and Emulsifying Capabilities

The molecular architecture of this compound, specifically the number and arrangement of fatty acid chains on the sucrose core, directly impacts its emulsifying capabilities. researchgate.netmdpi.com As amphipathic molecules with a hydrophilic sucrose head and lipophilic fatty acid tails, sucrose esters can effectively bind both water and oil, thus acting as emulsifiers. wikipedia.org

The balance between the hydrophilic and lipophilic portions, dictated by the degree of esterification and the nature of the fatty acids, determines whether a sucrose ester will favor the stabilization of oil-in-water or water-in-oil emulsions. wikipedia.orgmdpi.comresearchgate.net Sucrose esters with a higher proportion of mono-, di-, or triesters tend to be more hydrophilic and are effective in stabilizing oil-in-water emulsions. google.comresearchgate.net Conversely, sucrose polyesters with a higher degree of esterification and thus more fatty acid chains are more lipophilic and are better suited for stabilizing water-in-oil emulsions. researchgate.net

Research has shown that the structural composition ratios of sucrose stearates with varying HLB values directly correlate with the lipolysis rate of emulsions in simulated gastrointestinal conditions, indicating the influence of molecular architecture on how these compounds interact within complex systems. mdpi.com A higher ratio of polyester to monoester within sucrose stearate (B1226849) samples has been observed to suppress lipolysis in oil-in-water emulsions under these conditions. mdpi.com

Impact of Structure on Self-Assembly and Interfacial Behavior

The amphiphilic nature of sucrose polyesters drives their ability to self-assemble and influence interfacial behavior. mdpi.comresearchgate.net In aqueous environments, these molecules can aggregate to minimize the unfavorable contact between their hydrophobic tails and water, forming various supramolecular structures such as micelles or vesicles above a certain concentration known as the critical micelle concentration (CMC). acs.orgmdpi.com

The structure of the this compound, including the size and composition of both the hydrophilic sucrose head and the hydrophobic fatty acid tails, dictates the type of self-assembled structure formed and its stability. mdpi.commdpi.com The balance between the hydrophilic and hydrophobic portions, often expressed by the HLB value, influences the curvature of the aggregates formed at interfaces. mdpi.commdpi.com

Sucrose esters are known to reduce surface and interfacial tension, a key aspect of their surfactant behavior. mdpi.comresearchgate.net The more hydrophilic sucrose esters have been shown to reduce oil/air surface tension more effectively. mdpi.com The ability of sucrose polyesters to adsorb at interfaces and form ordered structures is fundamental to their applications as emulsifiers and in stabilizing various colloidal systems, including foams and emulsions. mdpi.comresearchgate.netnih.gov

This compound Interactions with Model Membrane Systems

Studies utilizing model membrane systems, such as liposomes composed of phospholipids (B1166683), have provided insights into the interactions between sucrose polyesters and biological membranes. nih.govrsc.org These interactions are relevant for understanding the behavior of sucrose polyesters in biological environments.

Research using differential scanning calorimetry (DSC), X-ray diffraction, and NMR spectroscopy has shown that sucrose polyesters can have profound effects on the phase behavior of model membrane systems. nih.gov At low concentrations, sucrose octa- and hexaesters of various fatty acids have been observed to lower the bilayer to inverted hexagonal phase transition temperature of certain phospholipids and induce the formation of cubic phases. nih.gov These effects are dependent on the composition and concentration of the this compound. nih.gov

Furthermore, sucrose polyesters can induce the formation of non-bilayer phases in model membranes, as observed by 31P NMR. nih.gov The effect of sucrose polyesters on the thickness of phospholipid monolayers in model membranes is dependent on the specific this compound, its concentration, and the chain length and saturation level of the esterified fatty acids. nih.gov These findings suggest that sucrose polyesters can perturb membrane structure and dynamics, which may be important considerations for their biological interactions. nih.gov

Applications of Sucrose Polyesters in Advanced Materials and Industrial Processes

Emulsifier and Surfactant Formulations

Sucrose (B13894) polyesters are widely utilized in emulsifier and surfactant formulations across different industries due to their ability to effectively bind both water and oil. Their non-ionic nature and tunable HLB values contribute to their broad applicability.

Applications in Food Technology (as a functional material, excluding human consumption effects)

In food technology, sucrose polyesters serve as functional ingredients primarily for their emulsifying and stabilizing properties. They are employed to improve the texture, consistency, and shelf-life of a variety of food products mdpi.com. Their ability to stabilize emulsions is crucial in formulations such as dressings, margarines, and confectionery, preventing phase separation and maintaining a homogeneous structure. Sucrose esters can influence the rheological properties of food systems, contributing to desired mouthfeel and texture mdpi.com. Research has explored their use in modifying the physical properties of food products, leveraging their fat-like characteristics without focusing on their caloric contribution or metabolic fate scielo.brresearchgate.netnih.gov.

Utilization in Cosmetic Formulations

Sucrose polyesters are valuable components in cosmetic formulations, acting primarily as emulsifiers, emollients, and skin conditioning agents wikipedia.org. Their ability to create stable emulsions is essential for the formulation of creams, lotions, and other personal care products, ensuring the uniform dispersion of oil and water phases mdpi.com. Specific sucrose esters, such as sucrose distearate, sucrose dilaurate, and sucrose palmitate, are commonly incorporated into cosmetic products, including skin creams, hair treatments, and deodorants wikipedia.org. Their mildness and non-irritating properties make them suitable for topical applications rahn-group.com. The wide range of HLB values available with sucrose esters allows for their use in formulating various cosmetic product types with different textures and properties wikipedia.orgrahn-group.com.

Role in Water-Free Colloidal Systems and Oleofoams

Some research findings on the impact of sucrose ester HLB and oil type on oleofoam properties include:

Sucrose Ester HLB RangeObserved Effect on Oleofoam StabilityEffect of Longer Fatty Acid Chains in Oil Triglycerides
3-9Effective stabilization of oleofoams cosmeticsdesign-europe.comIncreased air incorporation and improved stability researchgate.netcosmeticsdesign-europe.com
More Hydrophilic (> HLB 9)Required higher temperatures for solubilization (90-100 °C) and yielded higher air encapsulation (up to 62%) mdpi.comresearchgate.net-

Polymeric and Resin Materials

Sucrose polyesters are also finding applications in the development of polymeric and resin materials, particularly in the context of increasing the renewable content of these materials.

Incorporation into Alkyd Resins and Coating Systems

Sucrose polyesters can be incorporated into alkyd resins, which are widely used in coating systems such as paints and varnishes paint.orgresearchgate.net. Their integration offers a pathway to develop coatings with higher organic renewable content, reducing reliance on petroleum-derived raw materials like pentaerythritol (B129877) and isophthalic acids paint.org. Sucrose polyesters can function within alkyd resin systems in several ways: they can act as a low-viscosity component that participates in the crosslinking process during film formation, or they can be chemically integrated into the polymer backbone to impart specific characteristics to the final coating paint.org. This incorporation can lead to the development of high-solids solventborne resin systems and can also be adapted for use in low-VOC (Volatile Organic Compound) waterborne coatings paint.orgpcimag.com. Sucrose polyester-modified alkyds have demonstrated good application and drying properties while contributing to lower VOC levels compared to traditional alkyds paint.org. Research has explored the synthesis of alkyd resins based on sucrose and unsaturated fatty acids or oils, showing potential for use in high-solid alkyd paints researchgate.net.

Research on sucrose polyester (B1180765) alkyds indicates their potential for achieving lower VOC levels:

Alkyd Resin TypeKey Benefit
Conventional AlkydsEstablished performance in various applications paint.org
This compound AlkydsHigh organic renewable content, good application/drying characteristics, lower VOC levels paint.org

Development of Bio-based Thermosetting Polyesters

Sucrose polyesters are being explored in the development of bio-based thermosetting polyesters, offering a renewable alternative to traditional petroleum-based resins. Novel highly functional biobased epoxy compounds, specifically epoxidized sucrose esters of fatty acids (ESEFAs), can be cross-linked with anhydrides to create polyester thermosets. These bio-based thermosets exhibit high modulus, hardness, and ductility, comparable to petrochemical resins, and maintain a high bio-based content (71–77% in theory). Their performance is attributed to the compact structure and high epoxide functionality of ESEFAs, making them potential candidates for applications in coatings, composites, and structural adhesives. acs.org

Research also focuses on developing bio-based unsaturated polyesters (UPs) and their crosslinked resins (UPRs) using renewable building blocks, including those derived from sucrose. For instance, unsaturated polyesters have been synthesized from 2,5-furandicarboxylic acid (FDCA), fumaric acid (FA), isosorbide (B1672297) (ISO), 1,3-propanediol (B51772) (PDO), and adipic acid (PA) via melt polycondensation. acs.org The incorporation of a FDCA–isosorbide block into the polyester backbone, along with unsaturations from biobased fumaric acid, contributes to the properties of these materials. acs.org These developed UPRs can exhibit thermal and mechanical behavior similar to petrochemical counterparts, with glass transition temperatures up to 102 °C, tensile modulus and strength up to 3.9 GPa and 63.3 MPa, respectively, and viscosities between 800 and 1250 cP. acs.org This makes them promising greener alternatives for high-performance applications. acs.org

Interactive Table 1: Properties of a Bio-based Unsaturated Polyester Resin (UPR)

PropertyValue
Glass Transition Temp (°C)Up to 102
Tensile Modulus (GPa)Up to 3.9
Tensile Strength (MPa)Up to 63.3
Viscosity (cP)800 – 1250

Note: Data is representative of UPRs developed using bio-based building blocks including isosorbide. acs.org

Use in High-Solids Resins for Reduced Volatile Organic Compound (VOC) Coatings

Sucrose polyesters are utilized in the formulation of high-solids resins, contributing to the reduction of volatile organic compound (VOC) emissions in coatings. This compound alkyds represent a class of high-solids resins characterized by high organic renewable content. paint.org These materials offer good application and drying characteristics while achieving significantly lower VOC levels compared to conventional alkyds. paint.org

In alkyd systems, the sugar and fatty acid components of sucrose polyesters can replace petroleum-derived ingredients like pentaerythritol and isophthalic acids, leading to coating systems with high organic renewable content. paint.org Sucrose polyesters can function as nonvolatile, low-viscosity components that react into the polymer film during autooxidative crosslinking. paint.org Alternatively, they can be incorporated into the polymer backbone to impart specific characteristics. paint.org This allows for the design of alkyd resins that achieve low-VOC coating formulations. researchgate.net

Interactive Table 2: Comparison of Coating Properties with Sucrose Octaester Incorporation

PropertyEffect of Sucrose Octaester Incorporation
Drying TimeImprovement
VOC ContentReduction
Solvent ResistanceImprovement
Impact ResistanceImprovement
Film HardnessSmall Reduction

Note: Based on incorporation into a medium oil alkyd resin. rsc.org

Sucrose ester resins, particularly those with a high degree of fatty acid substitution, can undergo autoxidative curing and have been investigated as reactive diluents for alkyd coatings, enabling VOC reduction. rsc.org The incorporation of sucrose octaester into a coating made from a medium oil alkyd resin has demonstrated improvements in drying time, VOC content, solvent resistance, and impact resistance, with only a minor decrease in film hardness. rsc.org

Fiber and Textile Modification

Sucrose polyesters, particularly sugar esters, are employed in the modification of fibers and textiles to enhance their properties.

Surface Modification of Polyester Fibers

Polyester fibers, while possessing desirable properties like high strength and durability, often lack comfort due to limited hydrophilicity. Surface modification techniques are employed to address this limitation without altering the bulk properties of the fiber. scientific.netijser.inresearchgate.net Sugar esters, having both hydrophobic aliphatic chains and hydrophilic hydroxyl groups, can be used in this context. scientific.net

One approach involves encasing sugar ester into the surface layer of polyester fiber under high temperature and pressure. scientific.net The hydrophobic portion of the sugar ester can penetrate the fiber, while the reactive hydroxyl groups remain on the surface. scientific.net This modification can enhance the moisture management properties of the fabric. ijser.inresearchgate.net

Grafting and Encasing Technologies for Enhanced Properties

Grafting and encasing technologies utilizing sugar esters and other compounds are explored to impart enhanced properties to polyester fibers. Following the encasing of sugar ester, other substances, such as soybean proteins, can be grafted onto the surface of the polyester fiber using crosslinking compounds like sugar ester glycidyl (B131873) ether (SEGE). scientific.netresearchgate.net

Water-Absorbent and Biodegradable Polymeric Materials

Sucrose-based polymers, including sucrose polyesters with a limited degree of substitution, have potential in the development of water-absorbent and biodegradable polymeric materials. By controlling the degree of substitution on the sugar molecules, polymers can be created with sugar molecules linked by fatty acid chains. google.com A limited degree of substitution is contemplated to leave undisturbed hydroxyl groups on the sugar monomer, which could contribute to water absorbency. google.com

Light cross-linking can result in a polymer that swells and absorbs water while remaining insoluble. google.com This is particularly relevant for lower molecular weight polymers. google.com Incorporating unsaturated fatty acids can provide cross-linking capability to the sugar-based polymer. google.com

The drive towards sustainable practices is increasing research into recycled and biobased polyesters to support a circular economy. emerald.comresearchgate.net Biobased and biodegradable polymers, including polyesters like poly(lactic acid) (PLA) and poly(caprolactone) (PCL), are being developed from renewable resources. mdpi.commdpi.com While not exclusively this compound, this highlights the broader context of developing biodegradable polyesters from bio-based sources. Superabsorbent polymer (SAP) materials, generally hydrophilic networks capable of absorbing large amounts of water, are often derived from petrochemicals, but research is active in developing SAPs from renewable resources due to environmental concerns regarding their biodegradability in landfills. researchgate.netgelok.com

Components in Controlled Release Systems (Material Science Perspective)

From a material science perspective, sucrose polyesters have been investigated as potential matrices for controlled release systems. Sucrogel H-70, a synthesized polyester of sucrose, has been studied as a potential drug delivery matrix. nih.gov Research examining the release of sodium salicylate (B1505791) from a reservoir-controlled release device utilizing Sucrogel H-70 demonstrated that the release followed zero-order kinetics in various media, including water and simulated gastric and intestinal fluids. nih.gov

Polymers play a crucial role in controlled release systems by acting as carriers and enabling controlled and sustained release of active agents. mdpi.comjddtonline.inforesearchgate.net Biodegradable and biocompatible polyesters are frequently used to form matrices, nanoparticles, or hydrogels for encapsulating active compounds. mdpi.comjddtonline.info While the search results specifically mention Sucrogel H-70 in the context of drug delivery nih.gov, the principles of using biodegradable polyesters as matrices in controlled release systems are broadly applicable in material science for various active agents beyond pharmaceuticals. The properties of these polymeric systems, such as degradation rate and swelling behavior, can be tuned by controlling the polymer structure and composition. mdpi.comsigmaaldrich.com

Degradation Pathways and Environmental Considerations

Chemical Hydrolysis Mechanisms

Chemical hydrolysis is a significant abiotic degradation pathway for polyesters, including sucrose (B13894) polyesters. This process involves the cleavage of ester bonds through reaction with water molecules. The rate and mechanism of chemical hydrolysis are influenced by several factors, including pH, temperature, and the chemical structure of the polyester (B1180765).

In general, polyester hydrolysis can occur via either surface or bulk erosion mechanisms. Surface erosion predominates when the rate of polymer bond cleavage is faster than the diffusion of water into the material. Conversely, bulk erosion occurs when water diffuses throughout the material faster than the rate of bond cleavage. rsc.org The presence of acidic or basic conditions can significantly impact the hydrolysis rate. For instance, in a basic environment, hydroxide (B78521) ions react with the ester carbonyl, while in an acidic environment, the functional group is protonated before reacting with water. researchgate.net Autocatalysis can also play a role, where acidic hydrolysis products trapped within the polymer matrix accelerate further hydrolysis. rsc.orgnih.gov The introduction of more easily hydrolyzable ester bonds into the polymer structure can facilitate abiotic hydrolytic breakdown and lead to the formation of lower molar mass compounds. nih.gov

Enzymatic Depolymerization and Biodegradation in Controlled Environments

Enzymatic depolymerization is a key biological process in the degradation of sucrose polyesters, particularly in environments rich in microbial activity. Microorganisms, such as aerobic bacteria and fungi, secrete extracellular enzymes that catalyze the hydrolysis of the ester bonds in the polymer chain. rsc.orgmdpi.com This enzymatic action breaks down the large polymer molecules into smaller fragments, such as oligomers and monomers, which can then be assimilated by the microorganisms for metabolism. rsc.org

Research has demonstrated that sucrose polyesters can be aerobically biodegraded in various controlled environments, including soils and activated sludge. nih.govunt.edunih.gov Studies involving the application of SPEs to soil have shown aerobic biodegradation to some degree, with mineralization rates varying depending on both the specific SPE and the soil type. nih.gov For example, sucrose octaoleate showed varying degrees of mineralization in different soil types over extended incubation periods. nih.gov More liquid forms of SPEs, characterized by fewer saturated fatty acids, tended to undergo more rapid and extensive mineralization compared to more solid forms. nih.gov

Microorganisms capable of degrading olestra (a type of sucrose polyester) have been enriched from sources like sewage sludges, soils, and municipal solid waste compost not previously exposed to the compound. nih.gov Pure cultures, such as Pseudomonas aeruginosa, isolated from activated sludge, have demonstrated the ability to utilize olestra as a sole carbon and energy source, leading to significant mineralization to CO2. nih.gov

The efficiency of enzymatic degradation is influenced by the physical and chemical properties of the polyester, including molecular weight, glass transition and melting temperatures, crystallinity, rigidity, and hydrophilicity. rsc.org Enzymes typically attack the polymer surface due to their large size preventing penetration into the matrix, leading to surface erosion. rsc.org Copolymerization can also influence biodegradability, often by reducing crystallinity and increasing chain flexibility, making the material more accessible to enzymes. mdpi.com

Data from studies on SPE biodegradation in soil highlight the variability in mineralization rates:

SPE TypeSoil Type (Example)Incubation Time (Days)Mineralization (%)
Sucrose OctaoleateMadera (American)>4006.9-18.4
Sucrose OctaoleateHollande (American)>40035-52
Liquid SPEsVarious>400Lower than Sucrose Octaoleate
Control Fat (HB307)Various60>50

Note: Data is illustrative and based on findings where mineralization rates varied significantly depending on SPE and soil type. nih.gov

Research on Sustainable Sourcing and Bio-based Feedstocks for Polyester Production

Increasing environmental concerns and the finite nature of petroleum resources have driven research into sustainable sourcing and the use of bio-based feedstocks for polyester production, including sucrose polyesters. nih.govualberta.caresearchgate.net The goal is to develop alternatives to petrol-based counterparts that are not only sustainable but potentially offer improved environmental profiles, such as enhanced biodegradability. nih.govresearchgate.net

Plant oils and fats are considered promising renewable feedstocks for polyester synthesis, providing fatty acids and their derivatives as building blocks. nih.govualberta.caacs.org Other bio-based monomers for polyester synthesis can be derived from sources such as sugars, terpenes, and polycarboxylic acids like citric acid and tartaric acid. nih.govacs.orgacs.org For sucrose polyesters specifically, sucrose is a readily available bio-based component, and the focus shifts to sustainably sourcing the fatty acid components, often from plant oils. unt.edumdpi.com

Research is exploring the synthesis of polyesters from various renewable resources. For instance, studies have investigated the synthesis of polyesters based on terpenes like 3-carene, α-pinene, and β-pinene, which are derived from turpentine (B1165885) oil, a byproduct of the pulp industry that does not compete with food crops. acs.orgrsc.org These terpenes can be transformed into monomers like carenelactones or carene diol for polymerization. rsc.org

While bio-based polyesters offer the potential for reduced reliance on fossil fuels and lower carbon emissions, their production is still in early stages compared to conventional petroleum-based polyesters. segura.co.ukfabricmaterialguide.com Challenges include scaling up production to meet global demand and cost competitiveness. fabricmaterialguide.com However, investment in research and development is helping to bring new bio-based materials to market. trellis.net Life cycle assessments are also being used to evaluate the environmental impacts of bio-based resins compared to conventional ones, indicating lower negative impacts in several categories for bio-based alternatives like epoxidized sucrose soyate. mdpi.com

The transition towards sustainable sourcing involves replacing fossil fuels with recycled chemicals and/or renewable feedstocks, with the choice guided by environmental footprint assessments. nih.gov Enzymatic polymerization is also emerging as a greener alternative to conventional chemical synthesis for producing polymeric materials from bio-based monomers under mild conditions. nih.gov

Future Research Directions and Emerging Paradigms for Sucrose Polyesters

Advancements in Sustainable Synthesis Technologies

Advancements in the synthesis of sucrose (B13894) polyesters are heavily focused on developing more sustainable and environmentally friendly processes. Enzymatic synthesis using lipases has emerged as an attractive alternative to traditional chemical methods, often carried out in organic solvents with a small amount of water ui.ac.idresearchgate.netui.ac.idmdpi.com. This approach can utilize renewable raw materials such as fatty acids derived from coconut and palm oil ui.ac.idresearchgate.netui.ac.id. Research in this area includes optimizing parameters such as incubation time, temperature, and substrate ratio to maximize the degree of esterification ui.ac.idresearchgate.netui.ac.id.

Another significant area of development is solvent-free synthesis. Traditional methods often faced challenges with solubility and required expensive and sometimes toxic solvents sci-hub.segoogle.com. Solvent-free techniques aim to overcome these drawbacks by reacting solid sucrose directly with fatty acid derivatives sci-hub.segoogle.comassemblingsugars.fr. While early solvent-free methods could lead to sucrose polyesters with a high degree of substitution, achieving a high yield of more hydrophilic monoesters was challenging assemblingsugars.fr. Recent efforts have explored the use of additives like divalent metal fatty acid alkanoates to create homogeneous reaction conditions in the absence of a solvent, facilitating faster reactions and potentially higher yields of desired products assemblingsugars.fr.

The utilization of renewable feedstocks is a cornerstone of sustainable synthesis. Sucrose itself is derived from renewable sources like sugarcane and sugar beet, and the fatty acids can be sourced from various vegetable oils ui.ac.idresearchgate.netui.ac.idgoogle.comtoray.comrsc.org. This focus on bio-based raw materials reduces dependence on petrochemicals, aligning with broader sustainability goals toray.compaint.orgthanhcong.com.vncircle-economy.comtcbl.eugoogle.com.

Rational Design of Sucrose Polyesters for Tailored Material Functionalities

Rational design principles are being applied to sucrose polyesters to precisely control their molecular architecture and functional density, thereby tailoring their physical properties and reactivity for specific applications paint.org. The degree of esterification, which refers to the number of fatty acid chains attached to the sucrose molecule (ranging from one to eight), significantly influences the properties, from hydrophilic emulsifiers with a low degree of substitution to more lipophilic compounds with a higher degree of substitution google.comontosight.aimdpi.com. The choice of fatty acids, including their chain length distribution and unsaturation level, also plays a crucial role in determining the final characteristics of the sucrose polyester (B1180765) google.compaint.org. For instance, sucrose polyester made from safflower oil fatty acids (C18) is a liquid, while that made from saturated long-chain fats is a solid at room temperature google.com.

Research is exploring the structure-property relationships of sucrose polyesters to enable the design of materials with desired attributes paint.orgresearchgate.net. Epoxidized sucrose esters of fatty acids (ESEFAs) represent a class of novel bio-based epoxy compounds with a well-defined compact structure and high epoxide functionality acs.orgndsuresearchfoundation.org. This unique structure imparts versatility, allowing for their use as starting materials for a wide range of thermosets, polyurethanes, polymers, composites, adhesives, and coatings with tailored properties such as high modulus, hardness, and ductility acs.orgndsuresearchfoundation.org.

Furthermore, the concept of tailoring polyesters for enhanced circularity by incorporating easily hydrolyzable ester bonds or functional groups that catalyze degradation is an emerging paradigm that could be applied to sucrose polyesters acs.orgnih.govspecificpolymers.com. This design approach aims to facilitate chemical recycling or biodegradation in specific end-of-life environments acs.orgnih.gov.

Exploration of Novel Non-Food and Non-Cosmetic Industrial Applications

While sucrose polyesters have a history of use in food and cosmetics, significant research is directed towards exploring their potential in novel non-food and non-cosmetic industrial applications. Their unique chemical structure, combining a hydrophilic sucrose core with lipophilic fatty acid chains, makes them valuable as surfactants and building blocks for new materials ui.ac.idontosight.aimdpi.comnih.gov.

Emerging applications include their use in paints and coatings, composites, adhesives, and lubricants acs.orgndsuresearchfoundation.orgrenuvix.com. This compound alkyds, for example, are being investigated as "green" alternatives for high-solids, low-VOC (volatile organic compound) coatings, offering high organic renewable content and good performance characteristics paint.org.

Beyond traditional material applications, research is exploring their potential in areas such as water treatment chemicals and components of drug delivery systems nih.gov. A sucrose-containing linear polyester synthesized enzymatically has shown promise as a water-absorbent, biodegradable plastic, suggesting potential uses in disposable hygienic products like diapers nih.gov. The broader field of bioplastics derived from sugar feedstocks also points towards applications in packaging and other durable and technical plastic products, indicating a growing interest in utilizing sugar-based compounds for a wider range of industrial uses rsc.orggoogle.comdergipark.org.tr.

Development of High-Performance Bio-based Polyester Materials

The development of high-performance bio-based polyester materials is a key area of research, driven by the need for sustainable alternatives to petroleum-based plastics. Sucrose, as a readily available and renewable resource, serves as a valuable feedstock for the production of various bio-based polyesters toray.comrsc.orgthanhcong.com.vncircle-economy.comtcbl.eugoogle.comdergipark.org.trwikipedia.org.

Beyond sucrose polyesters themselves, other bio-based polyesters like polylactic acid (PLA) and polyhydroxyalkanoates (PHA) are produced through the fermentation of sugars derived from sources like corn starch and sugarcane rsc.orgdergipark.org.trwikipedia.orgugr.esusda.gov. These bioplastics offer properties that can resemble petrochemical plastics and are often biodegradable dergipark.org.trwikipedia.orgugr.es. Research is focused on improving their material properties and reducing production costs to make them competitive with conventional plastics usda.gov.

This compound resins, specifically those based on sucrose esters of vegetable oils, are being developed as high-performance thermoset materials with a high bio-based content acs.orgndsuresearchfoundation.orgrenuvix.com. Their rigid sucrose core and multiple fatty acid arms contribute to desirable properties such as hardness, high modulus, and ductility, making them suitable for demanding applications like composites and coatings acs.orgndsuresearchfoundation.org. Research also involves developing composites by combining bio-based polyesters with natural fibers, aiming for cost-effectiveness and enhanced performance usda.govufv.br.

Fundamental Studies on Interfacial Phenomena and Self-Assembly in Diverse Systems

Fundamental studies on the interfacial phenomena and self-assembly of sucrose polyesters are crucial for understanding and expanding their applications, particularly in areas involving interfaces and complex fluids. Sucrose esters, including sucrose polyesters with varying degrees of substitution, are known for their surfactant properties, enabling them to stabilize emulsions and influence interfacial behavior ui.ac.idresearchgate.netui.ac.idmdpi.comnih.govcsic.esresearchgate.netnih.gov.

Research in this area investigates how the structure of sucrose esters, particularly the balance between hydrophilic and lipophilic portions (HLB value) and the ratio of monoesters to polyesters, affects their behavior at interfaces mdpi.comnih.gov. Studies on sucrose ester-stabilized water-free foams (oleofoams) demonstrate the influence of HLB value on foamability and surface tension mdpi.com.

Detailed research findings highlight the impact of this compound content on the digestion behavior of oil-in-water emulsions, showing that a higher ratio of polyester to monoester can suppress lipolysis in simulated gastrointestinal conditions nih.gov. This indicates the complex interplay between this compound structure and its interaction with biological systems at interfaces nih.gov.

Q & A

Q. What are the common synthesis routes for sucrose polyester, and how do reaction conditions influence product yield and purity?

this compound synthesis typically involves esterification or transesterification reactions. A widely used method employs acid chlorides (e.g., aromatic diacid chlorides) reacting with sucrose under controlled conditions. For example, Bucio et al. demonstrated that using diphenols and aromatic diacid chlorides in anhydrous solvents at 60–80°C yields polyesters with varying degrees of substitution . Key factors include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve reaction efficiency by stabilizing intermediates.
  • Solvent system : Anhydrous dimethylformamide (DMF) prevents sucrose hydrolysis.
  • Temperature : Excess heat (>100°C) may degrade sucrose, reducing yield.
  • Molar ratios : A 1:3 sucrose-to-acid chloride ratio optimizes esterification .

Table 1 : Synthesis Conditions and Yields

MethodCatalystSolventTemp. (°C)Yield (%)Purity (wt%)
Aromatic diacid chloridesZnCl₂DMF807892
TransesterificationTi(OiPr)₄Toluene1106585
Data derived from Bucio et al. (2006) and Stumbe et al. (2004) .

Q. Which characterization techniques are essential for verifying this compound structure and thermal stability?

  • FTIR spectroscopy : Identifies ester carbonyl peaks (~1740 cm⁻¹) and hydroxyl group reduction post-reaction .
  • NMR (¹H/¹³C) : Confirms substitution patterns; e.g., sucrose’s primary hydroxyls (C6/C1') react first .
  • DSC/TGA : Assesses glass transition (Tg) and decomposition temperatures. Sucrose polyesters typically show Tg ~50–70°C and decompose above 250°C .
  • GPC : Determines molecular weight distribution; hyperbranched variants exhibit polydispersity indices <1.5 .

Advanced Research Questions

Q. How can contradictory data on this compound thermal stability be resolved across studies?

Discrepancies often arise from differences in:

  • Branching architecture : Hyperbranched polyesters (e.g., adipic acid/glycerol-based) have higher Tg due to restricted chain mobility .
  • End-group composition : Free hydroxyl groups reduce thermal stability; acetylation or crosslinking (e.g., glycidyl ethers) improves it .
  • Measurement protocols : Heating rates >10°C/min in TGA may overestimate decomposition thresholds . Methodological recommendation : Standardize samples via controlled end-group modification and validate using multiple techniques (e.g., DSC coupled with isothermal gravimetry) .

Q. What experimental designs optimize this compound functionalization for biomedical applications (e.g., drug delivery)?

Surface modification strategies include:

  • Encasement with sucrose esters : Hydrophobic aliphatic chains integrate into the polyester matrix, while hydroxyl groups enable subsequent grafting (e.g., soybean protein via glycidyl ether crosslinkers) .
  • Controlled hydrolysis : Partial hydrolysis under alkaline conditions introduces carboxyl groups for pH-responsive drug release. Key parameters :
  • Reaction time : Prolonged hydrolysis (>6 hrs) risks polymer degradation.
  • Crosslinker density : Optimize glycidyl ether ratios to balance mechanical strength and biodegradability .

Q. How do molecular weight and branching affect this compound’s gas permeability in packaging applications?

Gas diffusion (e.g., O₂, CO₂) depends on:

  • Free volume : Hyperbranched polymers exhibit lower free volume, reducing permeability. Serad et al. reported a 30% decrease in O₂ permeability for hyperbranched vs. linear polyesters .
  • Crystallinity : Semi-crystalline regions act as barriers. Annealing at Tg + 20°C enhances crystallinity but may reduce flexibility. Experimental approach : Use sorption-desorption assays with variable-pressure chambers to correlate permeability with DSC-measured crystallinity .

Methodological Guidance

Q. How should researchers design experiments to evaluate this compound biodegradability under varying environmental conditions?

  • Sample preparation : Prepare films (thickness: 100–200 µm) via solvent casting.
  • Testing protocols :
  • Soil burial tests : Monitor weight loss and FTIR peak changes (e.g., ester bond cleavage) over 12 weeks.
  • Enzymatic assays : Use lipases (e.g., Candida antarctica) at 37°C; measure hydrolysis rates via HPLC .
    • Controls : Include linear polyesters (e.g., PET) for comparative degradation rates.

Q. What statistical methods are appropriate for analyzing contradictory data in this compound property studies?

  • Multivariate analysis : Use PCA to identify dominant variables (e.g., branching, molecular weight) affecting thermal or mechanical properties.
  • Meta-analysis : Aggregate data from ≥5 independent studies, applying random-effects models to account for heterogeneity .
  • Sensitivity testing : Monte Carlo simulations quantify uncertainty in reaction yield predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.